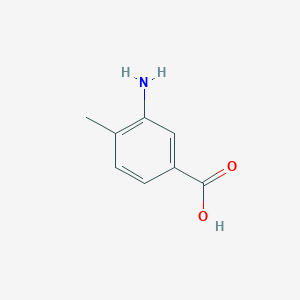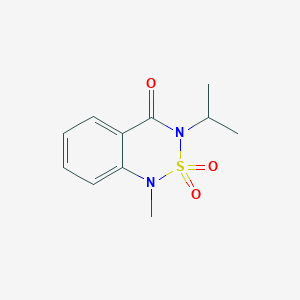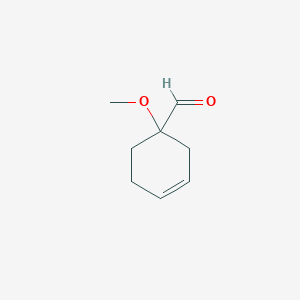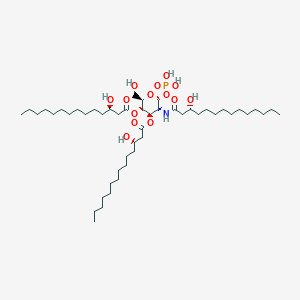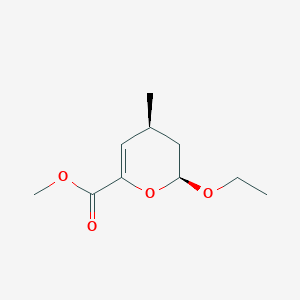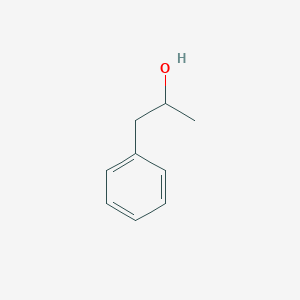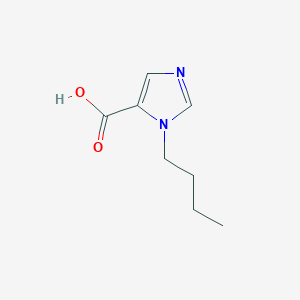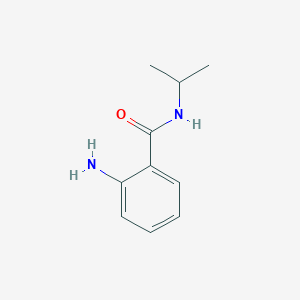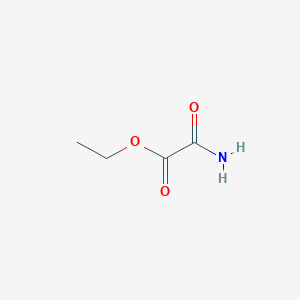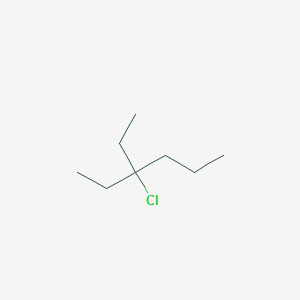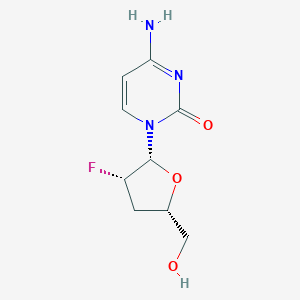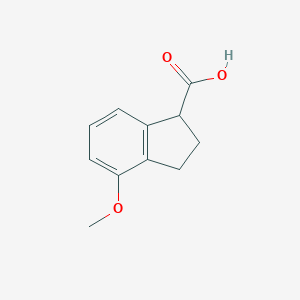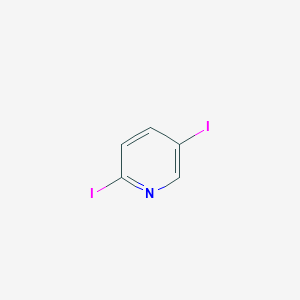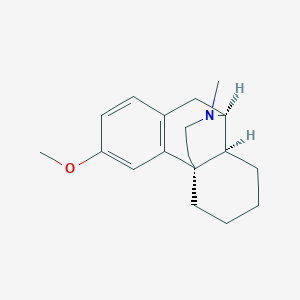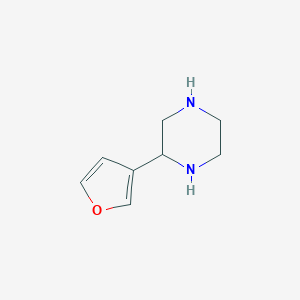
2-(Furan-3-yl)piperazine
Descripción general
Descripción
2-(Furan-3-yl)piperazine (FUP) is a synthetic compound that belongs to the class of piperazine derivatives. It is widely used in scientific research due to its unique chemical properties and potential therapeutic applications. FUP has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-(Furan-3-yl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 2-(Furan-3-yl)piperazine has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation, cognition, and behavior. 2-(Furan-3-yl)piperazine may also act as an antagonist at certain receptors in the brain, such as the 5-HT2A receptor, which is involved in the regulation of mood and anxiety.
Efectos Bioquímicos Y Fisiológicos
2-(Furan-3-yl)piperazine has been shown to have a number of biochemical and physiological effects in laboratory experiments. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons in the brain. 2-(Furan-3-yl)piperazine has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. Additionally, 2-(Furan-3-yl)piperazine has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Furan-3-yl)piperazine has several advantages for laboratory experiments, including its high purity and stability, as well as its ability to cross the blood-brain barrier. However, 2-(Furan-3-yl)piperazine also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-(Furan-3-yl)piperazine. One area of research is the development of 2-(Furan-3-yl)piperazine analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of 2-(Furan-3-yl)piperazine's potential use in the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(Furan-3-yl)piperazine and its effects on neurotransmitter systems in the brain.
Aplicaciones Científicas De Investigación
2-(Furan-3-yl)piperazine has been extensively studied for its potential therapeutic applications, including its role as an antidepressant, antipsychotic, and anxiolytic agent. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(Furan-3-yl)piperazine has been shown to exhibit potent inhibitory effects on monoamine oxidase A and B, which are enzymes that play a key role in the regulation of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Propiedades
Número CAS |
111781-44-3 |
|---|---|
Nombre del producto |
2-(Furan-3-yl)piperazine |
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-(furan-3-yl)piperazine |
InChI |
InChI=1S/C8H12N2O/c1-4-11-6-7(1)8-5-9-2-3-10-8/h1,4,6,8-10H,2-3,5H2 |
Clave InChI |
RJDDOGRVRCUSTJ-UHFFFAOYSA-N |
SMILES |
C1CNC(CN1)C2=COC=C2 |
SMILES canónico |
C1CNC(CN1)C2=COC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

